N-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine
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Overview
Description
N-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with chlorine and fluorine atoms, a methoxyphenyl group, and a triazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine typically involves multiple steps:
Formation of the Pyrimidine Intermediate: The starting material, 2-chloro-5-fluoropyrimidine, is synthesized through halogenation reactions involving pyrimidine derivatives.
Methoxyphenyl Group Introduction: The intermediate is then reacted with 4-hydroxy-3-methoxybenzaldehyde under basic conditions to form the methoxyphenyl-substituted pyrimidine.
Triazole Ring Formation: The final step involves the condensation of the methoxyphenyl-substituted pyrimidine with 4-amino-1,2,4-triazole under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions on the pyrimidine ring.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while the triazole ring can participate in reduction reactions.
Condensation Reactions: The compound can form Schiff bases through condensation with various amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products
Substitution Products: Various substituted pyrimidines.
Oxidation Products: Aldehydes and carboxylic acids.
Reduction Products: Reduced triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for studying biological pathways and mechanisms.
Medicine
In medicinal chemistry, N-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In cancer cells, it may induce apoptosis by interfering with cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of the target compound.
4-Amino-1,2,4-triazole: A key component in the final condensation step.
4-Hydroxy-3-methoxybenzaldehyde:
Uniqueness
N-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine is unique due to its combination of a pyrimidine ring with halogen substitutions, a methoxyphenyl group, and a triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings regarding its efficacy in different applications.
Chemical Structure and Properties
Property | Details |
---|---|
Molecular Formula | C21H14ClFN4O4 |
Molecular Weight | 440.8 g/mol |
IUPAC Name | This compound |
InChI Key | RYCRRSDDWSXYID-NTEUORMPSA-N |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Core: The initial step often includes the reaction of appropriate hydrazines with carbonyl compounds to form the triazole structure.
- Introduction of Functional Groups: Subsequent reactions introduce the chloro and methoxy groups through electrophilic aromatic substitution or nucleophilic substitution methods.
Antimicrobial Activity
Studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against a variety of bacterial strains and fungi, showing promising results in inhibiting growth.
Anticancer Properties
Research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, likely through the modulation of specific signaling pathways involved in cell survival and proliferation.
The biological activity is believed to stem from:
- Enzyme Inhibition: The compound may inhibit enzymes involved in nucleic acid synthesis due to the presence of the pyrimidine moiety.
- Receptor Interaction: It may interact with various cellular receptors, altering downstream signaling pathways that lead to therapeutic effects.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study:
- A study evaluated the compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, indicating strong antibacterial activity.
-
Anticancer Research:
- In a study involving human breast cancer cells (MCF7), treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. The mechanism was linked to increased caspase activity, suggesting apoptosis induction.
-
Inflammation Modulation:
- Another research effort focused on its anti-inflammatory properties. The compound reduced levels of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages by approximately 40%, demonstrating potential for treating inflammatory diseases.
Properties
Molecular Formula |
C14H10ClFN6O2 |
---|---|
Molecular Weight |
348.72 g/mol |
IUPAC Name |
(E)-1-[4-(2-chloro-5-fluoropyrimidin-4-yl)oxy-3-methoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C14H10ClFN6O2/c1-23-12-4-9(5-20-22-7-18-19-8-22)2-3-11(12)24-13-10(16)6-17-14(15)21-13/h2-8H,1H3/b20-5+ |
InChI Key |
OLRDVJCOCQUYSQ-DENHBWNVSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N2C=NN=C2)OC3=NC(=NC=C3F)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2C=NN=C2)OC3=NC(=NC=C3F)Cl |
solubility |
40.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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